molecular formula C8H9N5O2 B5680806 3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole

3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole

Cat. No. B5680806
M. Wt: 207.19 g/mol
InChI Key: JVQQVKXTIHJKKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a member of the bipyrazole family, which is known for its diverse range of biological activities. In

Mechanism of Action

The mechanism of action of 3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole is not fully understood. However, it is known to inhibit the activity of certain enzymes, such as protein kinases, by binding to the active site of the enzyme and preventing its activity. Additionally, this compound has been shown to interact with metal ions, potentially through the formation of coordination complexes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being investigated. However, studies have shown that this compound has potential as a therapeutic agent for the treatment of certain diseases, such as cancer and neurodegenerative disorders. Additionally, this compound has been shown to have antioxidant activity, which may be beneficial in the prevention of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole in lab experiments is its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, this compound has been shown to have a high degree of selectivity for certain enzymes, making it a useful tool for studying enzyme activity. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several potential future directions for the study of 3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole. One area of research could focus on the development of new synthetic methods for this compound, with the goal of improving its yield and purity. Additionally, further investigation into the mechanism of action of this compound could lead to the development of new therapeutic agents for the treatment of diseases such as cancer and neurodegenerative disorders. Finally, the use of this compound as a fluorescent probe for the detection of metal ions could be further explored, with the goal of developing new diagnostic tools for the detection of metal ion imbalances in biological systems.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in a variety of scientific research areas. Its diverse range of biological activities, including its ability to inhibit enzyme activity and act as a fluorescent probe for metal ions, make it a valuable tool for studying biochemical and physiological processes. Further research into the synthesis, mechanism of action, and potential therapeutic applications of this compound could lead to the development of new diagnostic and therapeutic agents for a variety of diseases.

Synthesis Methods

The synthesis of 3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole involves the reaction of 3,5-dimethylpyrazole-1-carboxylic acid hydrazide with 4-nitrobenzaldehyde in the presence of a base catalyst. The reaction proceeds through a condensation reaction, followed by cyclization to form the bipyrazole ring. The final product is obtained after purification through recrystallization.

Scientific Research Applications

3,5'-dimethyl-4'-nitro-2'H-1,3'-bipyrazole has potential applications in a variety of scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. This compound has been studied for its ability to inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in the regulation of cell growth and proliferation. Additionally, this compound has been investigated for its potential as a fluorescent probe for the detection of metal ions in biological systems.

properties

IUPAC Name

5-methyl-3-(3-methylpyrazol-1-yl)-4-nitro-1H-pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N5O2/c1-5-3-4-12(11-5)8-7(13(14)15)6(2)9-10-8/h3-4H,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQQVKXTIHJKKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C2=NNC(=C2[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.